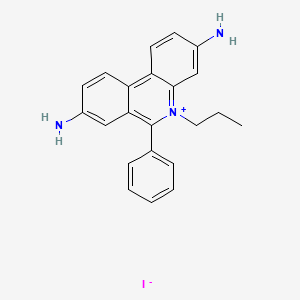
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of amino groups at positions 3 and 8, a phenyl group at position 6, and a propyl group at position 5 of the phenanthridin-5-ium core. The iodide ion serves as the counterion, balancing the charge of the cationic phenanthridin-5-ium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide typically involves multi-step organic reactions. The initial step often includes the formation of the phenanthridine core, followed by the introduction of amino, phenyl, and propyl groups through various substitution reactions. The final step involves the quaternization of the nitrogen atom at position 5 to form the phenanthridin-5-ium cation, which is then paired with an iodide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Formation of the phenanthridine core: This can be achieved through cyclization reactions involving suitable precursors.
Substitution reactions: Introduction of amino, phenyl, and propyl groups using appropriate reagents and catalysts.
Quaternization: Conversion of the nitrogen atom to a quaternary ammonium ion, followed by the addition of iodide to form the final product.
Chemical Reactions Analysis
Types of Reactions
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The phenanthridin-5-ium cation can be reduced to form the corresponding phenanthridine.
Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under suitable conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenanthridine derivatives.
Substitution: Various substituted phenanthridin-5-ium iodides.
Scientific Research Applications
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of rigid polyamides and other complex organic molecules.
Biology: Investigated for its ability to bind to DNA and its potential as a DNA intercalator.
Medicine: Explored for its anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential anti-tumor and anti-viral effects. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
Similar Compounds
- **3,8-Diamino-6-phenylphenanthridine
Properties
CAS No. |
58114-40-2 |
|---|---|
Molecular Formula |
C22H22IN3 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
6-phenyl-5-propylphenanthridin-5-ium-3,8-diamine;iodide |
InChI |
InChI=1S/C22H21N3.HI/c1-2-12-25-21-14-17(24)9-11-19(21)18-10-8-16(23)13-20(18)22(25)15-6-4-3-5-7-15;/h3-11,13-14,24H,2,12,23H2,1H3;1H |
InChI Key |
MKWMPANGKUZLHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















